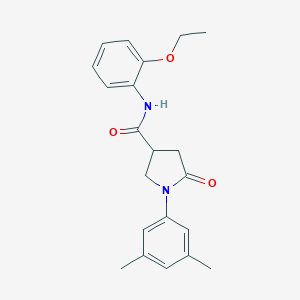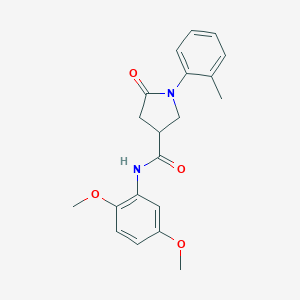
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves its ability to inhibit PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate in lab experiments is its potent inhibitory effect on PKC. This makes it a valuable tool for studying PKC signaling pathways. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate. One area of research is the development of more efficient synthesis methods to obtain this compound in larger quantities. Another direction is the study of its potential use in the treatment of inflammatory diseases. Further studies are also needed to explore its anticancer properties and its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate is a chemical compound that has several potential applications in scientific research. Its potent inhibitory effect on PKC makes it a valuable tool for studying PKC signaling pathways. It has also shown promising results in preclinical studies for its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to explore its full potential and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate involves several chemical reactions. The first step involves the reaction of 2,3-dimethylaniline with ethyl bromoacetate to form 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This intermediate product is then reacted with potassium carbonate and 2-furoyl chloride to form 2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate has several potential applications in scientific research. It has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies related to PKC signaling pathways. This compound has also been studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and has shown promising results in preclinical studies.
Eigenschaften
Produktname |
2-(2,3-Dimethylanilino)-2-oxoethyl 2-furoate |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-10-5-3-6-12(11(10)2)16-14(17)9-20-15(18)13-7-4-8-19-13/h3-8H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BGMSCWDTHRQZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)











